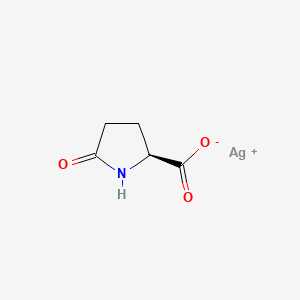![molecular formula C12H20O B578943 6-Oxadispiro[4.1.4~7~.2~5~]tridecane CAS No. 179-59-9](/img/structure/B578943.png)
6-Oxadispiro[4.1.4~7~.2~5~]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxadispiro[4.1.4~7~.2~5~]tridecane is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of an oxygen atom within the spiro linkage adds to its distinctiveness. The molecular formula of this compound is C12H20O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Oxadispiro[4.1.4~7~.2~5~]tridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Oxadispiro[4.1.4~7~.2~5~]tridecane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom within the spiro linkage can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Spiro[4.4]nonane: A smaller spirocyclic compound with fewer carbon atoms.
Spiro[5.5]undecane: A larger spirocyclic compound with more carbon atoms.
Uniqueness
6-Oxadispiro[4.1.4~7~.2~5~]tridecane is unique due to the presence of an oxygen atom within its spiro linkage, which is not commonly found in other spirocyclic compounds. This feature contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-oxadispiro[4.1.47.25]tridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-6-11(5-1)9-10-12(13-11)7-3-4-8-12/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSDIRTXIEOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC3(O2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667711 |
Source


|
| Record name | 6-Oxadispiro[4.1.4~7~.2~5~]tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179-59-9 |
Source


|
| Record name | 6-Oxadispiro[4.1.4~7~.2~5~]tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
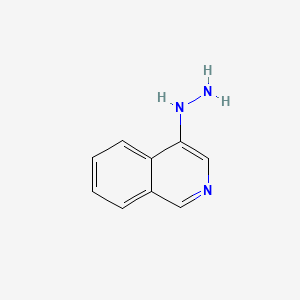
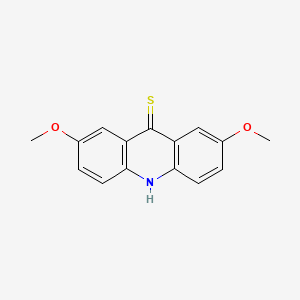
![[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-5-(1,3-dithiolan-2-yl)pentyl] acetate](/img/structure/B578862.png)
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B578865.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide](/img/structure/B578866.png)

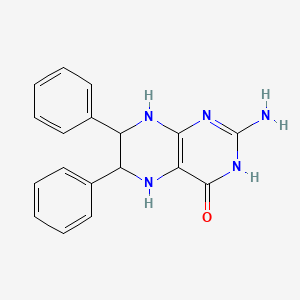
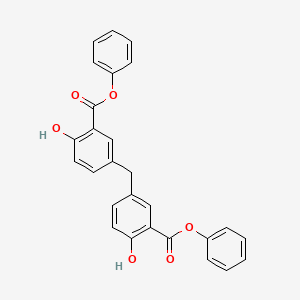
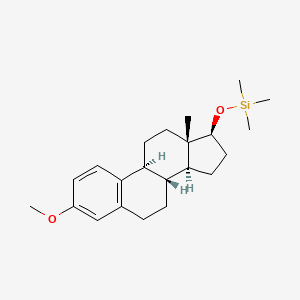
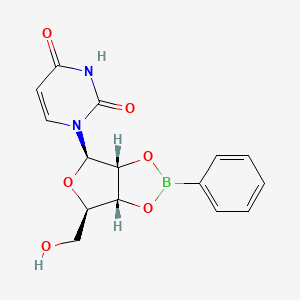
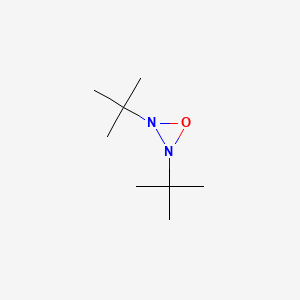
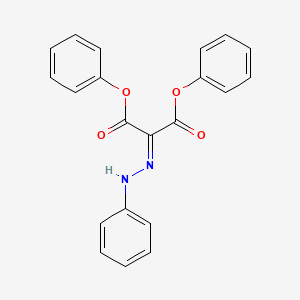
![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
